molecular formula C15H14N2O B14668589 3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile CAS No. 39713-25-2

3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile

Cat. No.: B14668589
CAS No.: 39713-25-2
M. Wt: 238.28 g/mol
InChI Key: MYSKOXFUCHICNX-UHFFFAOYSA-N
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Description

3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with acetyl, benzyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

39713-25-2

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile

InChI

InChI=1S/C15H14N2O/c1-12(18)15-11-17(8-7-14(15)9-16)10-13-5-3-2-4-6-13/h2-8,11,14H,10H2,1H3

InChI Key

MYSKOXFUCHICNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=CC1C#N)CC2=CC=CC=C2

Origin of Product

United States

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